2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-16-17-14-25(22-9-5-4-8-21(17)22)15-23(27)24-18-10-12-20(13-11-18)28-19-6-2-1-3-7-19/h1-14,16H,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXREHXDCNSLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives, characterized by its unique structure comprising an indole core, a formyl group, and a phenoxyphenyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 370.408 g/mol. This compound is of significant interest due to its potential biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure
The chemical structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O3 |
| Molecular Weight | 370.408 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Recent studies have indicated that indole derivatives possess notable anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, research on related indole compounds demonstrated significant cytotoxic effects against human cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) at micromolar concentrations .
Case Study: Indole Derivatives in Cancer Therapy
A study investigating the effects of various indole derivatives on cancer cell lines reported that certain compounds exhibited IC50 values in the low micromolar range. This suggests that structural modifications in indoles can enhance their anticancer activity. The presence of electron-donating groups was found to improve potency, indicating a structure-activity relationship (SAR) that could be explored further for therapeutic applications.
Anti-inflammatory Potential
In addition to anticancer properties, indole derivatives have been recognized for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses . The mechanism often involves modulation of signaling pathways associated with inflammation, making these compounds potential candidates for treating inflammatory diseases.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:
- Enzymes : Inhibition or activation of key enzymes involved in cancer progression or inflammation.
- Receptors : Binding to nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors), which are implicated in metabolic regulation and inflammation.
The presence of both the formyl and phenoxy groups may enhance binding affinity and specificity toward these targets, thereby increasing biological efficacy.
Research Findings and Future Directions
Emerging research highlights the importance of exploring the pharmacological profiles of indole derivatives like this compound. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- SAR Analysis : Conducting systematic modifications to identify more potent analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and physicochemical properties of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide and related compounds:
Key Observations :
- The formyl group distinguishes it from analogs with oxo or sulfonyl groups (e.g., ), which may alter electrophilic reactivity .
- Heterocyclic Modifications: Compounds with triazinoindole-thioether cores (e.g., ) exhibit distinct electronic profiles due to sulfur incorporation, possibly affecting redox activity or target binding.
- Synthetic Accessibility: Yields for analogs vary significantly (6–17% in ), though purity levels for triazinoindole derivatives exceed 95% , underscoring the importance of optimized synthetic routes.
Anticancer Activity :
- The nitro group in this compound may enhance DNA intercalation, while the 4-chlorobenzoyl group contributes to hydrophobic interactions with protein targets.
- Triazinoindole-thioacetamide derivatives (e.g., ) show promise in hit identification studies for novel protein targets, likely due to their thioether-mediated stability and heterocyclic diversity.
Enzyme Inhibition :
- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () has been evaluated for kinase inhibition, where the oxo group may act as a hydrogen bond acceptor, contrasting with the formyl group’s electrophilic character in the target compound.
Antioxidant and Metabolic Effects :
- Indole-3-acetamides with alkoxy substituents (e.g., 4-(octyloxy)phenyl in ) exhibit α-amylase inhibitory activity, suggesting that the phenoxyphenyl group in the target compound could similarly influence metabolic enzyme interactions.
Structure-Activity Relationship (SAR) Insights
- Indole Core Modifications : The 3-formyl group in the target compound is critical for electrophilic interactions, as seen in analogs with nitro or trifluoroacetyl groups (e.g., ). Removal of this group (e.g., ) reduces reactivity but may improve metabolic stability.
- Aryl Substituents: The 4-phenoxyphenyl group offers a balance of lipophilicity and steric bulk compared to smaller substituents like 4-fluorophenyl () or electron-deficient 4-nitrophenyl ().
- Linker Flexibility : Acetamide bridges are common, but thioacetamide () or sulfonamide () variants introduce rigidity or polarity, altering pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
